

An In-depth Technical Guide to the Synthesis and Chemical Structure of Garenoxacin

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Compound of Interest		
Compound Name:	Garenoxacin	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of **Garenoxacin**, a potent fluoroquinolone antibiotic. The document details a key synthetic pathway, including experimental protocols and quantitative data, to support research and development in medicinal chemistry and drug discovery.

Chemical Structure of Garenoxacin

Garenoxacin is a des-fluoro(6) quinolone antibiotic with a complex chemical structure that contributes to its broad-spectrum antibacterial activity.

IUPAC Name: 1-Cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1].

The structure features a quinolone core, which is essential for its antibacterial action, substituted with a cyclopropyl group at the N1 position, a difluoromethoxy group at the C8 position, and a chiral (1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl moiety at the C7 position. The presence and specific stereochemistry of these substituents are crucial for the drug's efficacy and safety profile.

Chemical and Physical Properties



Property	Value
Molecular Formula	C23H20F2N2O4[1]
Molecular Weight	426.42 g/mol [1]
CAS Number	194804-75-6[1]
Stereochemistry	The chiral center at the isoindole moiety has an (R) configuration.
Appearance	White to beige powder.

Synthesis of Garenoxacin

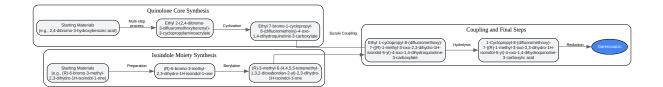
A key synthetic approach to **Garenoxacin** involves the construction of the quinolone core followed by the coupling with the isoindole side chain. A representative synthetic pathway is detailed below, based on methodologies described in the patent literature.

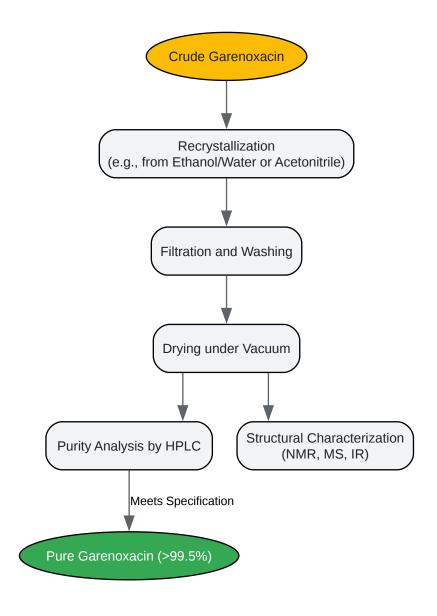
Overall Synthetic Scheme

The synthesis can be broadly divided into three main stages:

- Formation of the Quinolone Core: Synthesis of the 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester intermediate.
- Preparation of the Isoindole Moiety: Synthesis of the (R)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole intermediate.
- Coupling and Final Elaboration: Suzuki coupling of the two key intermediates, followed by hydrolysis and reduction to yield Garenoxacin.







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References

- 1. Garenoxacin | C23H20F2N2O4 | CID 124093 PubChem [pubchem.ncbi.nlm.nih.gov]
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